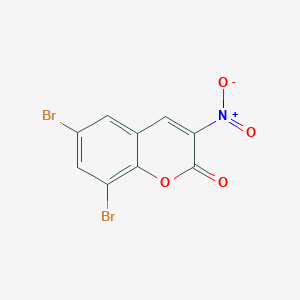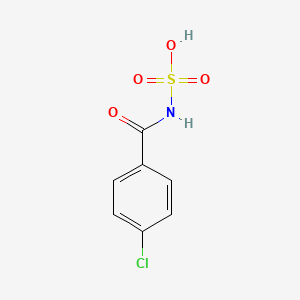
(4-Chlorobenzoyl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobenzoyl)sulfamic acid is a chemical compound that combines the properties of both sulfamic acid and 4-chlorobenzoyl chloride It is characterized by the presence of a chlorobenzoyl group attached to a sulfamic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzoyl)sulfamic acid typically involves the reaction of 4-chlorobenzoyl chloride with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Chlorobenzoyl chloride+Sulfamic acid→(4-Chlorobenzoyl)sulfamic acid
The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorobenzoyl)sulfamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorobenzoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can react with the chlorobenzoyl group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of substituted benzoyl compounds.
Aplicaciones Científicas De Investigación
(4-Chlorobenzoyl)sulfamic acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (4-Chlorobenzoyl)sulfamic acid involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The sulfamic acid moiety may also contribute to the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the sulfamic acid moiety.
Sulfamic acid: Contains the sulfamic acid group but does not have the chlorobenzoyl group.
Uniqueness
(4-Chlorobenzoyl)sulfamic acid is unique due to the combination of the chlorobenzoyl and sulfamic acid groups, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
89783-01-7 |
|---|---|
Fórmula molecular |
C7H6ClNO4S |
Peso molecular |
235.65 g/mol |
Nombre IUPAC |
(4-chlorobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
Clave InChI |
UNWPWLODHYFURA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NS(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


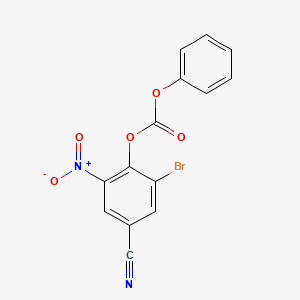
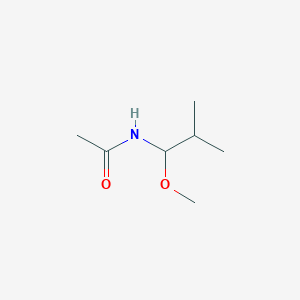
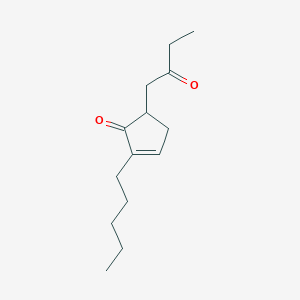
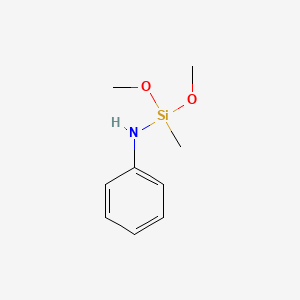
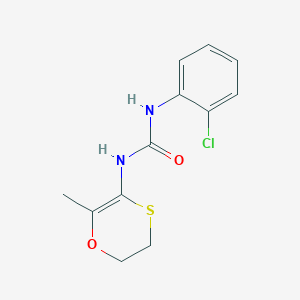
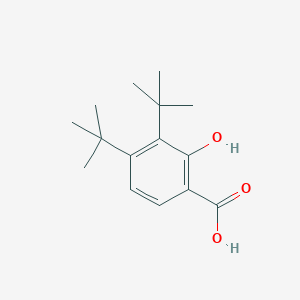
![N,N'-Dicyano-N''-[3-(4-{3-[(diaminomethylidene)amino]propoxy}butoxy)propyl]guanidine](/img/structure/B14400945.png)
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)


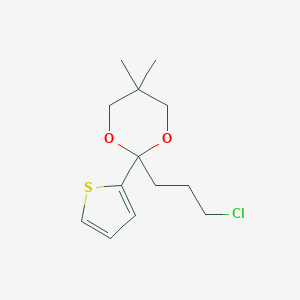
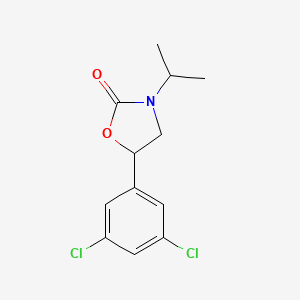
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
